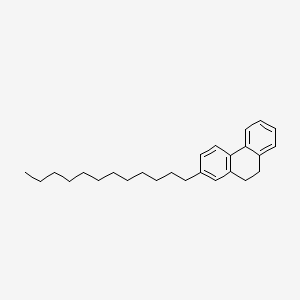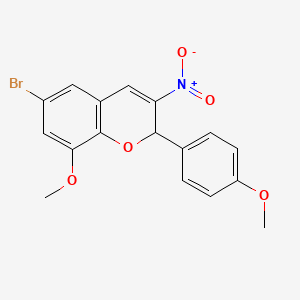
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various scientific fields.
Preparation Methods
The synthesis of 6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives such as:
6-Bromo-8-methoxy-2-(4-hydroxyphenyl)-3-nitro-2H-1-benzopyran: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-amino-2H-1-benzopyran: The amino group in place of the nitro group can significantly change the compound’s properties, making it more suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57544-07-7 |
|---|---|
Molecular Formula |
C17H14BrNO5 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H14BrNO5/c1-22-13-5-3-10(4-6-13)16-14(19(20)21)8-11-7-12(18)9-15(23-2)17(11)24-16/h3-9,16H,1-2H3 |
InChI Key |
CXWWUABDGHFMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


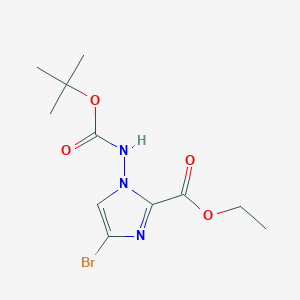
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)



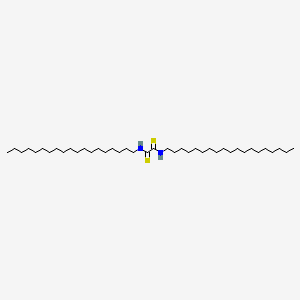
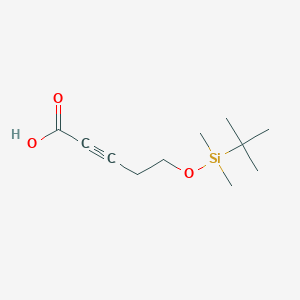
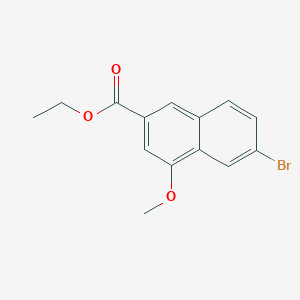

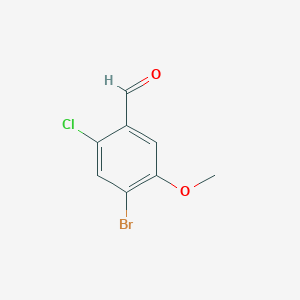
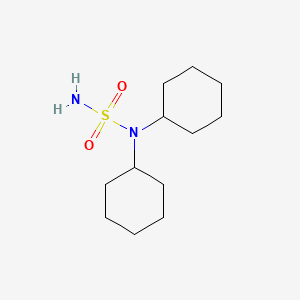
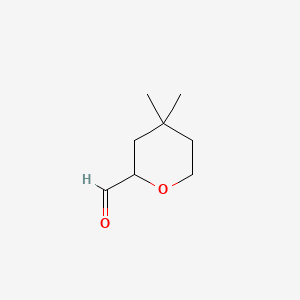
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
